![molecular formula C10H16O2S B13080926 2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13080926.png)
2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfanyl)spiro[33]heptane-2-carboxylic acid is a chemical compound with the molecular formula C10H16O2S It is characterized by a spirocyclic structure, which includes a sulfur atom bonded to an ethyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)spiro[3One common method involves the cyclization of a suitable precursor, such as a 1,3-bis-electrophile, with a nucleophile to form the spirocyclic scaffold . Subsequent functionalization steps introduce the ethylsulfanyl and carboxylic acid groups under controlled reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-(Ethylsulfanyl)spiro[3
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.
Industry: The compound may find use in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism by which 2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid exerts its effects is not well-understood. its unique spirocyclic structure and functional groups suggest that it may interact with molecular targets through specific binding interactions. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: This compound has a similar spirocyclic core but with two carboxylic acid groups instead of one.
2-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid: This compound features an ethoxycarbonyl group in place of the ethylsulfanyl group.
Uniqueness
2-(Ethylsulfanyl)spiro[33]heptane-2-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds
Eigenschaften
Molekularformel |
C10H16O2S |
|---|---|
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
2-ethylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O2S/c1-2-13-10(8(11)12)6-9(7-10)4-3-5-9/h2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
KAAWELKXEAVCOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1(CC2(C1)CCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)

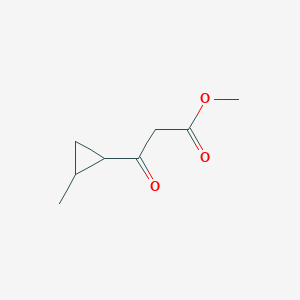
![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)
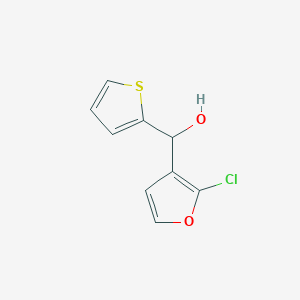
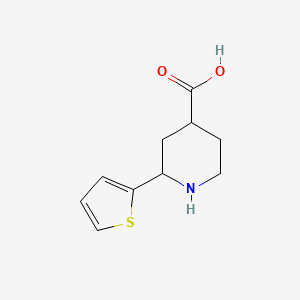
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B13080888.png)

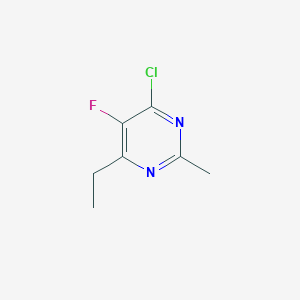
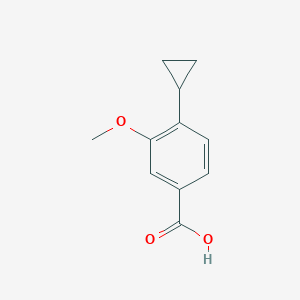
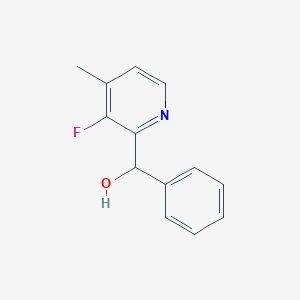
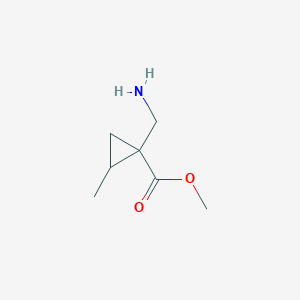
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080935.png)

